molecular formula C16H14Cl2N2O2 B11687520 2-(2,4-dichlorophenoxy)-N'-(4-methylbenzylidene)acetohydrazide CAS No. 51496-68-5

2-(2,4-dichlorophenoxy)-N'-(4-methylbenzylidene)acetohydrazide

Cat. No.: B11687520
CAS No.: 51496-68-5
M. Wt: 337.2 g/mol
InChI Key: DOSNWPYEJWVAKI-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dichlorophenoxy)-N’-(4-methylbenzylidene)acetohydrazide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a dichlorophenoxy group and a methylbenzylidene group attached to an acetohydrazide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N’-(4-methylbenzylidene)acetohydrazide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-methylbenzaldehyde under reflux conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pressure, and concentration to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis systems are employed to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N’-(4-methylbenzylidene)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenoxy and methylbenzylidene groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N’-(4-methylbenzylidene)acetohydrazide has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-(4-methylbenzylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenoxy)acetic acid
  • 2-(2,4-dichlorophenoxy)butyric acid
  • N’-(4-methylbenzylidene)acetohydrazide

Uniqueness

2-(2,4-dichlorophenoxy)-N’-(4-methylbenzylidene)acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a broader range of applications and potential for further modification.

Properties

CAS No.

51496-68-5

Molecular Formula

C16H14Cl2N2O2

Molecular Weight

337.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(E)-(4-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H14Cl2N2O2/c1-11-2-4-12(5-3-11)9-19-20-16(21)10-22-15-7-6-13(17)8-14(15)18/h2-9H,10H2,1H3,(H,20,21)/b19-9+

InChI Key

DOSNWPYEJWVAKI-DJKKODMXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.